molecular formula C9H8F2O3 B1438312 2-(Difluoromethoxy)-5-methoxybenzaldehyde CAS No. 294860-70-1

2-(Difluoromethoxy)-5-methoxybenzaldehyde

Cat. No. B1438312
M. Wt: 202.15 g/mol
InChI Key: WBUIAXUBXNTOGR-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethoxy)phenyl isocyanate” is similar to the requested compound. It is described as a colorless liquid with a molecular weight of 185.13 and a molecular formula of F2CHOC6H4NCO .


Synthesis Analysis

A method for synthesizing a similar compound, “5-difluoromethoxy-2-mercapto-1H-benzimidazole”, has been described in a patent . The synthesis involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxy)phenyl isocyanate” has been confirmed through infrared spectrum and proton NMR spectrum analyses .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation have been studied extensively . These processes involve transferring CF2H to C(sp2) sites in both stoichiometric and catalytic modes .


Physical And Chemical Properties Analysis

The compound “2-(Difluoromethoxy)phenyl isocyanate” has a density of 1.3±0.1 g/cm3, a boiling point of 226.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis of Vanillin and Lignin Oxidation

Vanillin synthesis, involving similar methoxy and aldehyde functional groups, is critical in the pharmaceutical, perfumery, and food flavoring industries. The process trends and development prospects in catalytic oxidation of lignins to aromatic aldehydes like vanillin and syringaldehyde offer insights into sustainable chemical synthesis methods, emphasizing the importance of understanding such compounds' synthesis routes and their potential in creating value-added products from biomass (Tan Ju & Liao Xin, 2003; V. Tarabanko & N. Tarabanko, 2017).

Furan Derivatives from Plant Biomass

The conversion of plant biomass into furan derivatives represents a significant area of research with implications for sustainable chemistry. Compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives, which share functional similarities with "2-(Difluoromethoxy)-5-methoxybenzaldehyde", serve as platform chemicals for producing a wide range of materials, including monomers, polymers, and fuels, illustrating the compound's potential in renewable resource-based chemical industries (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).

Antioxidant and Biological Activities

The investigation into isoxazolone derivatives, which share structural elements with the target compound, highlights the importance of aromatic aldehydes in synthesizing biologically active molecules. These compounds exhibit significant medicinal properties, serving as intermediates for various heterocycles, and their synthesis methods are crucial for developing new pharmaceuticals (Rima Laroum et al., 2019).

Adhesives and Material Science

The role of bio-derived platform chemicals like HMF in producing adhesives underscores the potential applications of "2-(Difluoromethoxy)-5-methoxybenzaldehyde" in material science. Research into using renewable reactants in adhesive systems points to a sustainable approach to replacing fossil-based chemicals in industries, highlighting the importance of understanding the chemical properties and applications of such compounds (Catherine Thoma et al., 2020).

Safety And Hazards

While specific safety data for “2-(Difluoromethoxy)-5-methoxybenzaldehyde” is not available, similar compounds such as “2-(Difluoromethoxy)phenyl isocyanate” are considered hazardous. They are flammable liquids and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research in difluoromethylation processes has been advancing, with a focus on transferring CF2H to C(sp2) sites . This field of research has benefited from the invention of multiple difluoromethylation reagents .

properties

IUPAC Name

2-(difluoromethoxy)-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUIAXUBXNTOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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